Perimed
Description
Structure
2D Structure
Properties
CAS No. |
113813-79-9 |
|---|---|
Molecular Formula |
C6H11I2NO3 |
Molecular Weight |
398.97 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;hydrogen peroxide;molecular iodine |
InChI |
InChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H |
InChI Key |
ZAUYNCUCMJDAHW-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.OO.II |
Canonical SMILES |
C=CN1CCCC1=O.OO.II |
Synonyms |
Perimed |
Origin of Product |
United States |
Chemical Synthesis and Formulation Methodologies
Precursor Chemical Characterization for Optimized Complexation
The journey of synthesizing a target molecule like "Perimed" commences with a thorough understanding of its precursor chemicals. The purity, reactivity, and physical properties of these starting materials are paramount as they directly influence the efficiency of the subsequent complexation or reaction steps.
Key characterization techniques for precursor chemicals would include:
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structural integrity and purity of precursor molecules.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for quantifying the purity of precursors and identifying any potential impurities that could interfere with the synthesis.
Physical Property Determination: Melting point, boiling point, and solubility are fundamental parameters that inform the choice of reaction conditions.
A comprehensive understanding of these characteristics allows for the precise control of stoichiometry and reaction conditions, which is essential for achieving optimal complexation and minimizing the formation of byproducts.
Reaction Mechanisms and Kinetics of this compound Formation
Elucidating the reaction mechanism is a cornerstone of chemical synthesis. It involves a step-by-step description of the bond-breaking and bond-forming processes that transform precursors into the final product. For a hypothetical "this compound" synthesis, this would involve identifying all transient intermediates and transition states.
The study of reaction kinetics, which is the measurement of reaction rates, provides quantitative insights into the mechanism. youtube.comcam.ac.uk Key kinetic parameters include:
Rate Law: An equation that mathematically describes the relationship between the reaction rate and the concentration of reactants.
Rate Constant (k): A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. A larger rate constant signifies a faster reaction. youtube.com
Activation Energy (Ea): The minimum energy required for a reaction to occur.
Understanding the kinetics is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize the rate of "this compound" formation while minimizing undesirable side reactions. youtube.comcam.ac.uk
Optimization of Synthesis Pathways for Purity and Yield
The primary goal of synthesis optimization is to maximize the yield of the desired product with the highest possible purity in the most efficient and cost-effective manner. gyrosproteintechnologies.comresearchgate.net This is an iterative process that involves systematically varying reaction parameters.
Interactive Table: Hypothetical Parameters for "this compound" Synthesis Optimization
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Impact on Yield/Purity |
| Temperature (°C) | 25 - 100 | 60 | Increased rate, potential for side reactions at higher temps |
| Pressure (atm) | 1 - 10 | 1 | May influence reactions involving gaseous reagents |
| Reactant Molar Ratio | 1:1 - 1:3 | 1:1.2 | Excess of one reactant may drive equilibrium to product side |
| Catalyst Loading (mol%) | 0.1 - 5 | 1 | Increases rate, higher loading may not be cost-effective |
| Solvent | Toluene (B28343), THF, DMF | THF | Influences solubility, reactivity, and reaction pathway |
Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. youtube.com The selection of an appropriate catalyst is often critical for the successful synthesis of complex molecules. For a hypothetical "this compound" synthesis, various catalytic approaches could be explored:
Homogeneous Catalysis: The catalyst is in the same phase as the reactants (e.g., a soluble metal complex in a liquid reaction mixture). This often allows for high selectivity and milder reaction conditions.
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst with liquid or gaseous reactants). These catalysts are often easier to separate from the reaction mixture, simplifying purification. youtube.com
Biocatalysis: The use of enzymes as catalysts, which can offer exceptional selectivity and operate under environmentally benign conditions.
The choice of catalyst would depend on the specific chemical transformation required to form "this compound."
The solvent in which a reaction is conducted can have a profound impact on its outcome. The solvent's properties can influence:
Reactant Solubility: Ensuring that reactants are in the same phase is crucial for the reaction to proceed.
Reaction Rate: The polarity of the solvent can stabilize or destabilize transition states, thereby affecting the activation energy and reaction rate.
Reaction Pathway: In some cases, the solvent can participate in the reaction mechanism, leading to different products.
For instance, a study on solid-phase peptide synthesis found that using N-octyl pyrrolidone (NOP) as a solvent resulted in high purity peptides. rsc.org The selection of an optimal solvent for "this compound" synthesis would require experimental screening of various candidates.
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthesis from the laboratory bench to a larger, pilot-plant or industrial scale presents a unique set of challenges. researchgate.netcurapath.comnews-medical.net What works on a small scale may not be directly translatable to a larger volume. Key considerations for the scale-up of a hypothetical "this compound" synthesis include:
Heat Transfer: Exothermic reactions can generate significant heat. As the reactor size increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to runaway reactions. news-medical.net
Mass Transfer and Mixing: Ensuring that all reactants are intimately mixed is critical for a consistent reaction. Achieving uniform mixing becomes more difficult in larger reactors. news-medical.net
Safety: A thorough hazard analysis is essential to identify and mitigate any potential safety risks associated with handling larger quantities of chemicals.
Process Control: Implementing robust monitoring and control systems is necessary to maintain optimal reaction conditions and ensure batch-to-batch consistency. adesisinc.com
Economic Viability: The cost of raw materials, energy consumption, and waste disposal all become more significant at a larger scale. adesisinc.com
Successful scale-up requires a deep understanding of the chemical process and careful engineering to ensure a safe, efficient, and reproducible manufacturing process for "this compound." curapath.com
Molecular Structure, Complexation, and Interaction Dynamics
Spectroscopic Elucidation of Perylene's Molecular Structure
Spectroscopic methods are fundamental in determining the intricate details of perylene's molecular framework, from the nature of its chemical bonds to the behavior of its electrons.
Advanced NMR Spectroscopic Techniques for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For perylene (B46583), ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of its hydrogen and carbon atoms. In a typical ¹H NMR spectrum of perylene in a deuterated solvent like CDCl₃, distinct signals corresponding to the different sets of protons on the aromatic rings can be observed. chemicalbook.com For instance, the protons in the bay region experience different shielding effects compared to those on the outer rings, leading to variations in their chemical shifts.
Similarly, ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in the perylene molecule, consistent with its symmetrical structure. researchgate.net The chemical shifts of the carbon signals provide insights into the hybridization and electronic density of each carbon atom. researchgate.net Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignments.
Table 1: Representative ¹H NMR Chemical Shifts for Perylene
| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| A | 8.188 |
| B | 7.678 |
| C | 7.479 |
Data sourced from ChemicalBook. chemicalbook.com
Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of the chemical bonds within the perylene molecule. These techniques are complementary, as some vibrational modes may be active in one technique but not the other. youtube.com
FTIR spectroscopy of perylene reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. researchgate.net For example, the aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.
Raman spectroscopy of perylene provides further insights into its molecular vibrations. The Raman spectrum is particularly sensitive to the vibrations of the non-polar bonds that constitute the carbon skeleton of perylene. cdnsciencepub.com Studies on perylene-TCNQ charge-transfer complexes have utilized Raman spectroscopy to investigate the vibrational modes of perylene, noting characteristic peaks at approximately 1299 cm⁻¹ and 1568 cm⁻¹. cdnsciencepub.com
Table 2: Selected Vibrational Modes of Perylene
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H stretching | > 3000 | FTIR |
| C-C stretching | 1400-1600 | FTIR |
| Perylene vibration | 1299 | Raman |
| Perylene vibration | 1568 | Raman |
Data interpreted from multiple sources. researchgate.netcdnsciencepub.com
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the perylene molecule. The extensive system of conjugated π-electrons in perylene acts as a chromophore, absorbing light in the visible region of the electromagnetic spectrum. bionity.com The UV-Vis absorption spectrum of perylene dissolved in a solvent like toluene (B28343) or cyclohexane (B81311) typically exhibits a series of well-defined absorption bands. optica.orgomlc.org
The most prominent absorption maximum for perylene is found at approximately 434-436 nm, with a high molar extinction coefficient, indicating a strong electronic transition. bionity.comresearchgate.net This absorption is responsible for the characteristic color of perylene solutions. The fine structure observed in the absorption spectrum is due to vibronic coupling, where electronic transitions are coupled with vibrational transitions. Perylene is also known for its strong blue fluorescence, with an emission maximum around 440 nm. researchgate.net
Table 3: UV-Vis Absorption Data for Perylene in Cyclohexane
| Parameter | Value |
|---|---|
| Absorption Maximum (λmax) | 435.75 nm |
| Molar Extinction Coefficient | 38,500 M⁻¹cm⁻¹ at 435.75 nm |
| Fluorescence Quantum Yield | 0.94 |
Data sourced from PhotochemCAD and Bionity. bionity.comphotochemcad.com
Crystallographic and Diffraction Studies of Perylene Complexes
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline materials. royalsocietypublishing.org By analyzing the diffraction pattern of a single crystal of perylene, the exact positions of the carbon and hydrogen atoms within the unit cell can be determined, yielding precise bond lengths and angles.
Studies have shown that perylene crystallizes in a monoclinic system, with the space group P2₁/a. royalsocietypublishing.org The crystal structure reveals that the perylene molecules are arranged in a herringbone packing motif. nist.gov The carbon skeleton is largely planar, although there can be slight deviations of the hydrogen atoms from the mean molecular plane. royalsocietypublishing.org The bonds connecting the two naphthalene (B1677914) units are found to be longer than the other C-C bonds in the molecule, which is consistent with theoretical molecular orbital calculations. royalsocietypublishing.org
Table 4: Crystallographic Data for Perylene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Molecules per Unit Cell | 4 |
Data sourced from Proceedings of the Royal Society A. royalsocietypublishing.org
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline structure of bulk materials and identifying different polymorphic forms. wikipedia.orglibretexts.org Perylene is known to exist in two main polymorphs, the α-phase and the β-phase, which differ in their molecular packing arrangements. acs.org
PXRD patterns of perylene powders can be used to distinguish between these polymorphs, as each phase gives rise to a unique set of diffraction peaks. researchgate.net The positions and intensities of the peaks in the diffractogram are characteristic of the unit cell dimensions and the arrangement of molecules within the crystal lattice. This technique is also useful for assessing the crystallinity of perylene samples and for studying the effects of dopants on the crystal structure. researchgate.net
Based on a comprehensive review of scientific literature, the term "Perimed" in a chemical context refers to a mixture rather than a single chemical compound. Specifically, it is identified as a complex of 1-ethenylpyrrolidin-2-one (also known as N-Vinyl-2-pyrrolidone), hydrogen peroxide, and molecular iodine. nih.gov
Due to the nature of "this compound" as a multi-component mixture, it is not possible to provide a detailed analysis of its molecular structure, complexation, and interaction dynamics in the manner requested by the provided outline, which is designed for a single chemical entity. The concepts of specific, unified hydrogen bonding networks, halogen bonding, coordination chemistry, rotational barriers, and molecular flexibility are inherent to a singular molecular structure.
Therefore, an article focusing on the chemical compound "this compound" as a discrete molecule with the specified structural and dynamic properties cannot be generated. Further clarification on the specific single compound of interest is required to proceed with a scientifically accurate and relevant article.
An article on the theoretical and computational chemistry of the chemical compound “this compound” cannot be generated as requested. Extensive searches for a chemical compound named "this compound" have yielded no relevant results in scientific literature databases.
The term "this compound" appears to refer to a medical device company that specializes in instruments for vascular assessment, rather than a chemical compound. Therefore, no data or research findings exist to populate the requested article structure focusing on quantum chemical calculations and molecular dynamics simulations of a molecule with this name.
It is possible that "this compound" is a misspelling or a non-standard name for a different chemical compound. Should a correct or alternative name be provided, a comprehensive article adhering to the specified outline could be generated. Without a valid chemical identifier, it is not possible to provide a scientifically accurate and thorough article as instructed.
Theoretical and Computational Chemistry of Perimed
Computational Prediction of Binding Affinities and Interaction Potentials
Understanding how Perimidine and its derivatives bind to biological targets is crucial for their development as therapeutic agents. Computational methods offer a way to predict these binding affinities and visualize the interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Perimidine, docking studies have been instrumental in exploring its potential as an antimicrobial agent by examining its interaction with key bacterial enzymes.
A notable study investigated a series of synthesized Perimidine derivatives against various microbial targets. The binding interactions of the most active compounds were analyzed through molecular docking against enzymes such as Dihydrofolate reductase from Staphylococcus aureus, DNA gyrase from Escherichia coli, and the ERG11 gene product. The results of these docking studies, including the calculated binding energies, provide a quantitative measure of the binding affinity, where a more negative value indicates a stronger interaction.
For instance, certain Perimidine derivatives were found to bind efficiently to these targets, with binding energies indicating a high potential for inhibition. Compound 3f showed a particularly strong binding energy of -10.6 kcal/mol against Dihydrofolate reductase (PDB ID: 3SRW). Similarly, compounds 3f/3m and 3o exhibited high binding affinities for DNA gyrase (PDB ID: 4DUH) and the ERG11 gene product (PDB ID: 4LXJ), with binding energies of -9.6 kcal/mol and -11.3 kcal/mol, respectively researchgate.net. These findings are significant as they suggest that Perimidine derivatives could act as potent inhibitors of these essential microbial enzymes.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|---|
| 3f | Dihydrofolate reductase | 3SRW | -10.6 |
| 3f/3m | DNA gyrase | 4DUH | -9.6 |
| 3o | ERG11 gene | 4LXJ | -11.3 |
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. It is based on statistical mechanics and molecular dynamics simulations. The FEP method involves creating a non-physical, or "alchemical," pathway between the two states of interest and calculating the free energy change along this path. This is typically done in a series of small steps, or "windows," to ensure the calculation converges properly.
FEP calculations are computationally intensive but can provide highly accurate predictions of relative binding affinities, making them a valuable tool in lead optimization during drug discovery. This method can help in prioritizing which novel analogues of a lead compound should be synthesized and tested, thereby saving time and resources.
A comprehensive search of the scientific literature did not yield specific studies where Free Energy Perturbation calculations were applied directly to the Perimidine scaffold.
Cheminformatics and Machine Learning in Perimidine Research
Cheminformatics and machine learning are increasingly being used to accelerate the discovery and development of new molecules with desired properties. These data-driven approaches can identify patterns in large datasets of chemical information to build predictive models.
Predictive models for chemical reactivity use computational methods to forecast how a molecule is likely to react under various conditions. These models can be based on quantum mechanics, which calculates the electronic structure of molecules to determine their reactivity, or on machine learning algorithms trained on large datasets of known reactions.
For a molecule like Perimidine, which has a unique electronic structure due to its fused ring system, predictive models could help in understanding its reactivity in different chemical environments. For example, machine learning models can be trained to predict the most likely sites of electrophilic or nucleophilic attack on the Perimidine core, guiding the synthesis of new derivatives. These models learn from features of the molecules, such as their electronic properties and 3D structure, to make predictions about their reactivity.
While the application of such predictive models to Perimidine holds significant promise for guiding synthetic efforts, a specific predictive model for the chemical reactivity of Perimidine has not been reported in the reviewed scientific literature.
Data-driven discovery of novel analogues involves using computational techniques, such as virtual screening and generative models, to identify or design new molecules with improved properties. Virtual screening is a computational method where large libraries of chemical compounds are screened against a biological target to identify those that are most likely to bind to it. This can be done using docking simulations or by comparing the similarity of the library compounds to known active molecules.
Generative models, a type of machine learning, can learn the underlying patterns in a set of known molecules to generate new, previously unseen molecules with similar desirable properties. For Perimidine, a generative model could be trained on a dataset of known Perimidine derivatives with antimicrobial activity to design new analogues with potentially higher potency or better pharmacokinetic properties.
These data-driven approaches can significantly accelerate the discovery of new Perimidine-based compounds. However, a detailed search of the scientific literature did not reveal specific studies focused on the data-driven discovery of novel Perimidine analogues.
Unable to Generate Article on the Chemical Compound "Perimed"
Consequently, it is not possible to provide an article detailing the biochemical and cellular interaction mechanisms of a chemical compound by this name, as there is no publicly available scientific literature on such a substance. The requested sections and subsections regarding protein-binding kinetics, nucleic acid interactions, cellular uptake, and subcellular localization cannot be addressed.
It is possible that "this compound" may be a lesser-known name for a different compound, a developmental code name not yet in public literature, or a misunderstanding of the name. To fulfill the request, a more specific or alternative name for the chemical compound of interest is required.
Biochemical and Cellular Interaction Mechanisms in Vitro Preclinical Models
Modulation of Intracellular Biochemical Pathways (In Vitro Systems)
Perimidines are a class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of biological activities. Their planar structure allows them to interact with various biological macromolecules, leading to the modulation of critical intracellular pathways.
Enzymatic Activity Modulation and Inhibition Kinetics
The ability of perimidine derivatives to modulate enzyme activity is a cornerstone of their therapeutic potential. These compounds have been shown to inhibit key enzymes involved in pathophysiology, including those related to neurodegeneration and inflammation.
One significant area of investigation is the inhibition of cholinesterase enzymes. For instance, certain synthetic perimidine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. In one study, a synthesized perimidine derivative exhibited an IC50 value of 0.34 µM against AChE, indicating strong inhibitory potential nih.gov. The mechanism often involves non-covalent interactions within the enzyme's active site, driven by the unique electronic properties of the perimidine scaffold nih.gov.
The anti-inflammatory effects of some heterocyclic compounds are linked to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) caldic.com. While specific inhibition kinetics for perimidines against these exact enzymes are not extensively detailed in the available literature, their documented anti-inflammatory properties suggest they may operate through similar mechanisms, a subject ripe for further investigation nih.gov.
Table 1: In Vitro Enzymatic Inhibition by Perimidine Derivatives This table is interactive. Click on the headers to sort the data.
| Derivative Class | Target Enzyme | IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| Synthetic Perimidine | Acetylcholinesterase (AChE) | 0.34 µM | Not Specified | nih.gov |
Ligand-Target Engagement Studies in Cellular Lysates
Confirming that a compound interacts with its intended molecular target within the complex environment of a cell is a critical step in drug discovery. Ligand-target engagement studies, often performed in cellular lysates, provide this crucial validation. Methodologies such as chemoproteomics are employed to analyze these interactions acs.org.
For covalent inhibitors, target engagement is driven by both noncovalent recognition and the subsequent chemical bond formation acs.org. While specific studies detailing the target engagement of perimidine derivatives in cellular lysates are not widely published, the principles of such investigations are applicable. These experiments would involve treating cell lysates with a perimidine-based probe to measure binding to target proteins. The effectiveness of this engagement is a function of both the compound's affinity for the target and its concentration acs.orgacs.org. Such studies are essential to confirm that the enzymatic inhibition observed in isolated systems translates to a cellular context, validating the compound's mechanism of action.
Impact on Cellular Homeostasis Parameters (In Vitro, Non-Clinical)
Cellular homeostasis involves a delicate balance of multiple processes, including redox state and cell division. The introduction of bioactive compounds like perimidines can significantly impact these parameters, particularly in rapidly proliferating or stressed cells.
Oxidative Stress Induction and Response Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them nih.gov. This imbalance can disrupt cellular redox homeostasis and damage vital molecules like DNA nih.govmdpi.com. Perimidine derivatives have been noted for their antioxidant properties, suggesting they can modulate these pathways nih.gov.
The antioxidant mechanism of compounds like perimidines can involve direct scavenging of free radicals or the upregulation of endogenous antioxidant defense systems. For example, some flavonoids protect against oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses researchgate.net. In the context of cellular stress, compounds can activate transcription factors like NRF2 by modifying cysteine sensors on proteins such as Keap1, leading to an antioxidant response mdpi.com. The interaction of perimidines with these pathways could explain their protective effects against cellular damage induced by oxidative stress.
Cell Cycle Modulation in Proliferating Cell Lines
Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle a key target for therapeutic intervention. The cell cycle is a tightly regulated process with distinct phases (G1, S, G2, M), and arresting cells in a specific phase can prevent their division and induce cell death plos.orgnih.gov.
Several studies have confirmed that perimidine derivatives can modulate the cell cycle, positioning them as compounds of interest for cancer chemotherapy nih.gov. Cell-cycle assays on cancer cell lines treated with perimidine derivatives have demonstrated their ability to interfere with cell proliferation. While the precise phase of arrest (e.g., G1, S, or G2/M) can vary depending on the specific derivative and cell line, these findings underscore the role of perimidines in targeting the cellular machinery responsible for division nih.gov. The ability to induce cell cycle arrest is a critical mechanism behind the observed antitumor properties of this compound class nih.gov.
Advanced In Vitro Models for Mechanistic Elucidation
To gain a deeper understanding of a compound's mechanism of action, researchers are increasingly turning to advanced in vitro models that better replicate human physiology than traditional 2D cell cultures. These models include 3D organoids, spheroids, and organ-on-a-chip systems mdpi.com.
For a compound class like perimidine, which shows potential in diverse areas such as oncology and neuropharmacology, these models are invaluable. For instance, tumor spheroids could be used to study the penetration and efficacy of a perimidine derivative in a more realistic tumor microenvironment. Similarly, organ-on-a-chip models could elucidate its effects on specific organ functions or toxicities. The use of genetically tractable model organisms like Saccharomyces cerevisiae can also serve as a powerful platform for high-throughput screening and for dissecting effects on conserved pathways, such as mitochondrial function mdpi.com. These advanced systems provide a crucial bridge between simple cell culture experiments and in vivo studies.
Based on a comprehensive search of scientific literature and public databases, there is no identifiable chemical compound referred to as "Perimed" that has been the subject of research in the contexts specified. The term "this compound" is predominantly associated with this compound AB, a medical technology company that develops, manufactures, and markets diagnostic equipment for blood perfusion and microcirculation analysis This compound-instruments.comThis compound-instruments.com.
Therefore, it is not possible to generate an article on the biochemical and cellular interaction mechanisms of a chemical compound named "this compound" within in vitro preclinical models, as no such compound is described in the available scientific literature. The requested sections on organoid, 3D culture, and microfluidic systems cannot be completed as there is no research linking a compound of this name to these technologies.
Further investigation into related or similarly named compounds also did not yield a viable candidate for the requested article. For instance, "Roridin E," a macrocyclic trichothecene, has been studied for its anticancer properties in vitro and delivered via novel systems, but it is chemically distinct and not referred to as this compound acs.org. Similarly, various dental composite resins like Bis-GMA and Bis-EMA are subjects of in vitro study but are unrelated to the requested term mdpi.com.
General research into the specified technologies confirms their importance in modern cell biology and drug discovery:
Organoid and 3D Culture Systems: These models are increasingly recognized for their ability to mimic the in vivo environment more accurately than traditional 2D cell cultures nih.govnih.govmdpi.comfrontiersin.org. They allow for the study of complex cellular interactions, disease modeling, and drug responses in a more physiologically relevant context drugdiscoverynews.com. Organoids, which are self-organizing 3D structures grown from stem cells, can replicate the architecture and function of specific organs, providing powerful tools for developmental biology and personalized medicine cellculturedish.comnih.gov.
Microfluidic Systems: These technologies enable the precise control and manipulation of fluids at a microscopic scale, allowing for high-throughput, single-cell analysis and real-time monitoring of cellular responses to various stimuli rsc.orgnih.govnih.gov. They are used to create controlled microenvironments for studying cell migration, immune responses, and the effects of drugs with high precision and temporal resolution nih.govnih.govtechnologynetworks.com.
While these technologies are highly relevant for studying the biochemical and cellular interactions of chemical compounds, no published research connects them to a compound named "this compound." Without a subject compound, the specific analysis and data tables requested in the article outline cannot be produced.
Based on a comprehensive search, the term "this compound" consistently refers to a company that develops, manufactures, and markets medical diagnostic equipment for microcirculation and peripheral perfusion assessment. There is no scientific literature or chemical database that identifies "this compound" as a chemical compound.
Therefore, it is not possible to generate an article on the chemical characterization of a compound named "this compound" as the subject of the request does not appear to be a chemical substance. The provided outline focuses on advanced analytical methodologies for a chemical compound, which cannot be applied to a medical device company.
Advanced Analytical Methodologies for Perimed Characterization
Electrochemical Methods for Redox Behavior and Sensing
Electrochemical methods are pivotal in understanding the redox behavior of Perimed, providing data on its electron transfer capabilities, which is crucial for applications in areas such as biosensing. These techniques measure the current or potential changes in an electrochemical cell containing this compound to reveal its oxidative and reductive characteristics. wikipedia.orglibretexts.org
Cyclic voltammetry (CV) is a primary electroanalytical technique used to investigate the redox properties of a chemical species in solution. wikipedia.org By applying a linearly varying potential to an electrode immersed in a solution containing this compound, a resulting current is measured. This current provides information on the oxidation and reduction potentials of the compound. The resulting plot of current versus potential, known as a cyclic voltammogram, typically shows peaks corresponding to the oxidation and reduction events. libretexts.org
The peak potentials (Ep) on the voltammogram indicate the potentials at which the oxidation and reduction of this compound occur at the electrode surface. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) can provide insights into the reversibility of the redox process. For a reversible one-electron process, this separation is theoretically 59/n mV at 298 K, where n is the number of electrons transferred. wikipedia.org
Hypothetical Data Table: Cyclic Voltammetry of this compound
| Solvent/Electrolyte | Scan Rate (mV/s) | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |
|---|---|---|---|
| Acetonitrile/0.1 M TBAPF₆ | 100 | Data not available | Data not available |
This table is for illustrative purposes only, as specific experimental data for this compound was not found.
Amperometric and potentiometric techniques are fundamental to the development of sensors for the detection and quantification of specific analytes. ucl.ac.ukresearchgate.net An amperometric sensor measures the current produced from the oxidation or reduction of the analyte at a constant potential, while a potentiometric sensor measures the potential difference between a sensing electrode and a reference electrode at near-zero current flow. youtube.com
The development of amperometric or potentiometric sensors for this compound would involve the immobilization of a recognition element, such as an enzyme or antibody that specifically interacts with this compound, onto an electrode surface. This interaction would then generate a measurable electrical signal (current or potential) proportional to the concentration of this compound.
Research into the development of such sensors for this compound would involve characterizing their sensitivity, selectivity, response time, and stability. However, specific studies detailing the design and application of amperometric or potentiometric sensors for this compound are not currently available in the public domain.
Microscopy and Imaging Techniques for Spatiotemporal Analysis
Microscopy and imaging techniques are indispensable for visualizing the localization and behavior of compounds within complex biological environments and for characterizing their interactions at the nanoscale.
Confocal microscopy is a high-resolution optical imaging technique that allows for the three-dimensional reconstruction of a sample by acquiring images from thin optical slices. nih.gov This technique is particularly valuable for determining the subcellular localization of fluorescently labeled molecules. nih.gov To visualize the intracellular distribution of this compound, it would first need to be fluorescently tagged or possess intrinsic fluorescence.
Upon introduction to living cells, confocal microscopy can be used to track the movement and accumulation of this compound in different cellular compartments, such as the nucleus, mitochondria, or cytoplasm. researchgate.net This provides crucial information about its mechanism of action and potential cellular targets. The colocalization of this compound with specific cellular markers can further elucidate its biological function. nih.gov
While the methodology for using confocal microscopy to determine the intracellular localization of compounds is well-established, specific studies applying this technique to this compound have not been identified in the reviewed literature.
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that can image surfaces at the nanometer scale and measure the forces between a sharp probe and a sample surface. nih.gov This makes it an ideal tool for investigating the interactions of molecules like this compound with biological surfaces, such as cell membranes or individual proteins. nih.gov
In a typical AFM experiment to study this compound's surface interactions, the compound could be immobilized on the AFM tip or on a substrate. The forces of interaction (e.g., adhesion, repulsion) between the this compound-functionalized tip and a surface of interest can then be measured by recording the deflection of the AFM cantilever as the tip approaches and retracts from the surface. bruker-nano.jp These force measurements can provide quantitative data on the strength and specificity of the interactions. azom.com
AFM can also be used to visualize changes in the surface morphology of a material upon interaction with this compound. This could be relevant for studying the effects of this compound on the structure of lipid bilayers or the aggregation of proteins. Despite the potential of AFM in this area, specific research detailing the application of atomic force microscopy to study the surface interactions of this compound is not available.
Structure Function Relationship Studies of Perimed Analogues
Systematic Structural Modifications and Analog Synthesis
The journey to understanding the structure-activity relationship (SAR) of Perimed begins with the systematic modification of its core structure and the synthesis of a diverse library of analogues. This process allows researchers to probe which parts of the molecule are essential for its biological activity.
Initial synthetic efforts often focus on creating hybrids with other known biologically active molecules to explore potential synergistic effects or to identify key functional fragments. For instance, in a study analogous to research on psymberin, a hybrid molecule combining the structural features of this compound with another natural product could be synthesized. nih.gov Such a chimeric compound would serve as a probe to determine which structural domain—the portion derived from this compound or the fragment from the partner molecule—is more critical for the observed biological effects. nih.gov
Influence of Chemical Substituents on Molecular Interactions
Once a library of this compound analogues is synthesized, the next step is to evaluate how different chemical substituents affect their molecular interactions with biological targets. The nature, size, and electronic properties of these substituents can have a profound impact on binding affinity and efficacy.
The addition of various functional groups can alter the molecule's polarity, hydrogen bonding capacity, and steric profile. For example, electron-withdrawing groups can enhance electrostatic interactions with a biological target, potentially leading to a significant increase in binding affinity. nih.gov Conversely, bulky substituents might hinder the molecule from fitting into a binding pocket, thereby reducing its activity.
A systematic analysis of these effects can be summarized in a data table, illustrating the trends observed.
| Substituent Group | Position on this compound Core | Observed Effect on a Hypothetical Interaction | Rationale |
| Nitro (-NO2) | Position X | Increased Binding Affinity | Strong electron-withdrawing nature enhances electrostatic interactions. nih.gov |
| Amino (-NH2) | Position Y | Decreased Permeability | Increased polarity can hinder passage through lipid membranes. nih.gov |
| Phenyl (-C6H5) | Position Z | Variable (Position Dependent) | Can increase or decrease activity based on steric fit within the binding site. nih.gov |
| Methyl (-CH3) | Position X | Increased Lipophilicity | May enhance membrane permeability and hydrophobic interactions. |
Stereochemical Implications in Biological Recognition and Binding
Biological systems are inherently chiral, and as such, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—plays a critical role in molecular recognition and binding. nih.gov For this compound analogues, different stereoisomers can exhibit vastly different biological activities.
Often, only one enantiomer or diastereomer of a compound will bind effectively to its biological target. This stereoselectivity is a result of the precise three-dimensional complementarity required for a strong interaction between the small molecule and the macromolecular target, such as an enzyme or receptor. nih.gov
Research on other chiral natural products has demonstrated that stereochemistry can be a key determinant of potency and even the mechanism of action. nih.gov Therefore, a crucial aspect of this compound analogue studies is the synthesis of stereochemically pure isomers and the subsequent evaluation of their individual biological activities. Molecular modeling can be employed to understand the structural and stereochemical requirements for an efficient interaction with the biological target, explaining why certain isomers are more active than others. nih.gov
Quantitative Structure-Function Relationship (QSFR) Modeling
To move beyond qualitative observations and develop a more predictive understanding of the structure-function relationship of this compound analogues, researchers often turn to Quantitative Structure-Function Relationship (QSFR) modeling. QSFR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Statistical Approaches for Correlation Analysis
The foundation of QSFR modeling lies in the use of statistical methods to correlate molecular descriptors with biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Various statistical techniques can be employed, ranging from simple linear regression to more complex machine learning algorithms. The goal is to identify which combination of descriptors can best explain the observed variance in the biological activity of the this compound analogues. For instance, parameters like the Hammett substituent constant (σ) and the Hansch lipophilicity parameter (π) have been widely used to describe the electronic and hydrophobic effects of substituents, respectively. nih.gov
Development of Predictive Models for Functional Efficacy in vitro
Once a statistically significant correlation is established, a predictive QSFR model can be developed. This model can then be used to estimate the in vitro functional efficacy of new, yet-to-be-synthesized this compound analogues. These predictive models are valuable tools in drug discovery as they can help prioritize which analogues to synthesize, thereby saving time and resources.
The development of a robust QSFR model requires a sufficiently large and diverse dataset of this compound analogues with accurately measured biological activities. The predictive power of the model is then validated using an external test set of compounds that were not used in the model's development. A successful QSFR model not only predicts the activity of new compounds but can also provide insights into the key molecular features that drive the desired biological effect.
Q & A
Q. What methodologies are commonly employed with Perimed devices (e.g., Laser Speckle Contrast Imagers) in microvascular studies?
this compound devices, such as the Laser Speckle Contrast Imager (LSCI), are used to assess cutaneous perfusion dynamics. A standardized protocol involves maintaining skin temperature between 33°–34°C during testing to minimize thermal variability . Data acquisition typically utilizes this compound’s proprietary software (e.g., Perisoft) for real-time flux measurement and integration, with responses quantified as Volt·min⁻¹ . Researchers should calibrate devices against known standards and validate measurements with repeated trials to ensure reproducibility.
Q. How can this compound’s Laser Doppler Flowmetry (LDF) be integrated into experimental designs for neurological or dermatological research?
LDF is often paired with controlled stimuli (e.g., iontophoresis of vasoactive agents like acetylcholine) to study axon reflex-mediated vasodilation. For example, in neurological studies, researchers apply proximal nerve anesthesia to isolate axon reflex contributions . Experimental designs should include control conditions (e.g., saline iontophoresis) and statistical power analysis (using tools like G*Power) to determine sample sizes, ensuring adequate sensitivity to detect effect sizes ≥0.5 .
Q. What are the key considerations for validating this compound-derived data in longitudinal studies?
Longitudinal validity requires consistent calibration across sessions, standardized environmental controls (e.g., room temperature, humidity), and blinding of data analysts to reduce bias. Nonparametric tests (e.g., Wilcoxon’s Signed Rank test) are recommended for skewed datasets, while repeated-measures ANOVA can track temporal changes .
Advanced Research Questions
Q. How can researchers resolve contradictory findings from this compound devices when comparing microvascular responses across cohorts?
Contradictions often arise from inter-subject variability or methodological inconsistencies. To address this:
- Conduct post-hoc subgroup analyses (e.g., stratifying by age or comorbidities).
- Use multivariate regression to adjust for confounders (e.g., blood pressure, medication use).
- Validate results with complementary techniques, such as hyperspectral imaging . Statistical frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses to minimize ambiguity .
Q. What advanced signal-processing techniques optimize data extraction from this compound’s Perisoft software in low-signal conditions?
For low-amplitude signals (e.g., in patients with peripheral artery disease):
- Apply wavelet transforms to denoise time-series data.
- Use bootstrapping methods to estimate confidence intervals for flux measurements.
- Implement machine learning algorithms (e.g., random forests) to classify pathological vs. normal perfusion patterns, validated against clinical gold standards .
Q. How should researchers design experiments to evaluate the mechanistic pathways of vasoactive agents using this compound systems?
A robust design includes:
- Dose-response curves : Test incremental concentrations of agents (e.g., sodium nitroprusside) to establish EC₅₀ values.
- Blockade protocols : Use receptor antagonists (e.g., L-NAME for nitric oxide synthase inhibition) to isolate pathways.
- Cross-modal validation : Correlate LSCI data with biomarkers (e.g., serum NO metabolites) via ELISA .
Q. What strategies mitigate motion artifacts in this compound-based measurements during in vivo studies?
Motion artifacts can be minimized by:
- Securing the measurement site with adhesive probes or braces.
- Implementing real-time artifact detection algorithms in Perisoft.
- Excluding epochs with >10% signal deviation post-hoc .
Methodological Frameworks
How can the PICO framework (Population, Intervention, Comparison, Outcome) structure research questions involving this compound technologies?
Example:
- Population : Diabetic patients with peripheral neuropathy.
- Intervention : Microvascular assessment via LSCI pre/post-glycemic control.
- Comparison : Non-diabetic controls.
- Outcome : Change in cutaneous perfusion (Volt·min⁻¹). This approach ensures alignment with clinical relevance and feasibility .
Q. What ethical and reproducibility standards apply when publishing this compound-generated data?
- Adhere to ISO 13485 standards for medical device data integrity.
- Disclose software versions (e.g., Perisoft 3.1) and calibration protocols.
- Share raw data in repositories like Figshare, using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
